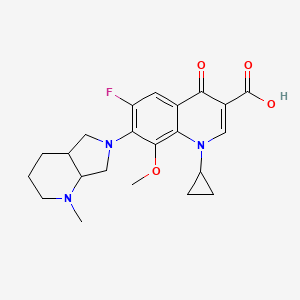

N-Methyl Moxifloxacin

説明

Contextualization within Fluoroquinolone Chemical Landscape and Drug Development Research

N-Methyl Moxifloxacin (B1663623) is a structural derivative of moxifloxacin, a fourth-generation fluoroquinolone antibiotic. Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. fda.gov The development of quinolones began in the early 1960s with the discovery of nalidixic acid, a byproduct of chloroquine (B1663885) synthesis. mdpi.comacs.org

Moxifloxacin is distinguished from other fluoroquinolones by a methoxy (B1213986) group at the C-8 position and a bulky C-7 side chain, which contribute to its broad spectrum of activity, particularly against Gram-positive bacteria. mdpi.comresearchgate.net N-Methyl Moxifloxacin, also known as Moxifloxacin EP Impurity F, is characterized by the addition of a methyl group to the diazabicyclononyl ring system of the moxifloxacin molecule. nih.govsynzeal.com This structural modification alters its physicochemical properties.

The ongoing research into fluoroquinolone analogs is driven by the need to combat growing antibiotic resistance. google.com Scientists modify the core structure of existing antibiotics, such as moxifloxacin, to create new derivatives with potentially enhanced efficacy or activity against resistant bacterial strains. colab.wsnih.gov

Table 1: Comparison of Moxifloxacin and N-Methyl Moxifloxacin

| Feature | Moxifloxacin | N-Methyl Moxifloxacin |

| Chemical Class | Fourth-generation fluoroquinolone | Derivative of moxifloxacin |

| Core Structure | Quinolone carboxylic acid with a C-8 methoxy group and a C-7 diazabicyclononyl side chain. researchgate.netresearchgate.net | Moxifloxacin core with an added methyl group on the C-7 side chain. nih.govsynzeal.com |

| Primary Role | Broad-spectrum antibacterial agent. researchgate.nettoku-e.com | Primarily known as a process-related impurity in moxifloxacin manufacturing. nih.govveeprho.comchemicalbook.com |

N-Methyl Moxifloxacin as a Process-Related Impurity in Moxifloxacin Manufacturing

N-Methyl Moxifloxacin is identified as a prominent process-related impurity during the synthesis of moxifloxacin. nih.govveeprho.com Its presence has been confirmed through high-performance liquid chromatography (HPLC) analysis of moxifloxacin batches. nih.govmolnar-institute.com The formation of this impurity is a significant concern in the pharmaceutical manufacturing of moxifloxacin, as regulatory bodies require strict control over impurity levels in active pharmaceutical ingredients (APIs).

The chemical name for this impurity is 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. nih.govsynzeal.com Research has been conducted to isolate and characterize this and other related substances from enriched mother liquors of moxifloxacin synthesis. nih.gov Analytical methods, including HPLC and mass spectrometry, are employed to detect and quantify N-Methyl Moxifloxacin to ensure the quality and purity of the final moxifloxacin product. nih.govresearchgate.netmolnar-institute.com

Several patents describe methods for the preparation of moxifloxacin impurities, including N-Methyl Moxifloxacin, to be used as reference standards for quality control. google.comgoogle.comgoogle.com These standards are crucial for the validation of analytical methods used in drug manufacturing. synzeal.com

Table 2: Moxifloxacin Synthesis Impurities

| Impurity Name | Chemical Name | Role/Context |

| Impurity-1 (N-Methyl Moxifloxacin) | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo (4,3,0) non-8yl]-4-oxo-3-quinoline carboxylic acid. nih.gov | A prominent impurity detected in HPLC analysis during moxifloxacin synthesis. nih.gov |

| Impurity-2 | methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate. nih.govwho.int | A synthesis-related impurity. nih.gov |

| Impurity-3 | 1-cyclopropyl-6-fluoro-1,4 dihydro-8-hydroxy-7-[(S,S)-2,8-diazobicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylicacid. nih.gov | A synthesis-related impurity. nih.gov |

| Impurity-4 | 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4 dihydro-3-quinoline carboxylicacid. nih.gov | A synthesis-related impurity. nih.gov |

Rationale for Investigating N-Methyl Moxifloxacin and its Analogs in Medicinal Chemistry

The investigation of N-Methyl Moxifloxacin and its analogs in medicinal chemistry extends beyond its role as an impurity. The study of such derivatives is a common strategy in drug discovery to explore structure-activity relationships (SAR). By synthesizing and evaluating analogs of a known active compound, researchers can determine how specific structural modifications influence pharmacological activity. nih.gov

For fluoroquinolones, modifications at the C-7 and C-8 positions are known to significantly impact their antibacterial spectrum and potency. mdpi.compnas.org While the primary bactericidal action of fluoroquinolones is the inhibition of DNA gyrase and topoisomerase IV, the specific interactions with these enzymes can be altered by changes in the drug's structure. nih.gov

Research into moxifloxacin derivatives has explored various modifications to enhance antibacterial activity, particularly against resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Studies have investigated the synthesis of moxifloxacin-isatin hybrids and other analogs to develop novel topoisomerase IV inhibitors. nih.gov The synthesis of carboxamide derivatives of moxifloxacin has also been explored to create new compounds with potential antibacterial and antifungal properties. colab.wswho.intresearchgate.net While specific data on the antimicrobial efficacy of N-Methyl Moxifloxacin is limited, the study of such analogs contributes to the broader understanding of fluoroquinolone chemistry and the development of next-generation antibiotics. pnas.org

Structure

3D Structure

特性

CAS番号 |

721970-37-2 |

|---|---|

分子式 |

C22H26FN3O4 |

分子量 |

415.5 g/mol |

IUPAC名 |

7-[(4aS,7aS)-1-methyl-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C22H26FN3O4/c1-24-7-3-4-12-9-25(11-17(12)24)19-16(23)8-14-18(21(19)30-2)26(13-5-6-13)10-15(20(14)27)22(28)29/h8,10,12-13,17H,3-7,9,11H2,1-2H3,(H,28,29)/t12-,17+/m0/s1 |

InChIキー |

RBOQKHOVSOJSBL-YVEFUNNKSA-N |

SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |

異性体SMILES |

CN1CCC[C@@H]2[C@H]1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |

正規SMILES |

CN1CCCC2C1CN(C2)C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F |

製品の起源 |

United States |

Synthetic Methodologies and Purity Control for N Methyl Moxifloxacin

Historical Development of Synthetic Approaches to N-Methyl Moxifloxacin (B1663623)

The synthesis of N-Methyl Moxifloxacin has been approached through various methods, primarily driven by the need to identify and quantify it as an impurity in Moxifloxacin drug products. These approaches can be broadly categorized into multi-step strategies and direct methylation pathways.

Multi-Step Synthesis Strategies for Impurity Generation

Early methods for preparing N-Methyl Moxifloxacin involved multi-step synthetic routes. One such patented method starts with Moxifloxacin as the raw material and proceeds through esterification, substitution, and hydrolysis reactions to yield the N-Methyl Moxifloxacin impurity. google.com This process, while effective, can be lengthy. Another described multi-step synthesis involves the protection of the nitrogen on the C-8 side chain of Moxifloxacin hydrochloride, followed by methylation of the remaining nitrogen and subsequent deprotection and internal complex reaction to form the N-methylated impurity. google.com These multi-step approaches, though sometimes complex, are crucial for generating the impurity for use as a reference standard in analytical testing.

Direct Methylation Pathways for N-Methyl Moxifloxacin Preparation

More recent and efficient methods focus on the direct methylation of Moxifloxacin. A patented novel method describes the direct methylation of Moxifloxacin hydrochloride using a methylating reagent in the presence of a reducing agent to produce N-Methyl Moxifloxacin in a single step. google.com This approach is advantageous due to its simplicity, mild reaction conditions, and the ready availability of starting materials. google.com The methylating reagent can be formaldehyde (B43269) or paraformaldehyde, and the reducing agent can be formic acid or its esters. google.com Another direct approach involves reacting Moxifloxacin with methyl iodide in the presence of a base like potassium carbonate. google.com A high-yield methylation has also been achieved by heating balofloxacin, a related fluoroquinolone, in a solution of formaldehyde and formic acid. nih.gov

Table 1: Comparison of Synthetic Pathways for N-Methyl Moxifloxacin

| Synthetic Pathway | Description | Key Reagents/Steps | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Multi-Step Synthesis | Involves protection, methylation, and deprotection steps. | Esterification, substitution, hydrolysis, protecting groups. | Allows for controlled synthesis and generation of specific isomers. | Can be time-consuming and involve multiple reaction steps. | google.comgoogle.com |

| Direct Methylation | Single-step reaction to introduce a methyl group. | Methylating reagent (e.g., formaldehyde, methyl iodide), reducing agent (e.g., formic acid) or base. | Efficient, uses readily available and inexpensive reagents, mild reaction conditions. | May require careful optimization to control the extent of methylation. | nih.govgoogle.comgoogle.com |

Advanced Analytical Methodologies for Detection and Quantification of N-Methyl Moxifloxacin

The accurate detection and quantification of N-Methyl Moxifloxacin are paramount for ensuring the quality and safety of Moxifloxacin pharmaceutical products. This has led to the development and application of sophisticated analytical techniques.

Application as a Reference Standard in Pharmaceutical Quality Control (QC) and Analytical Method Validation (AMV)

N-Methyl Moxifloxacin, available as a certified reference material, is essential for pharmaceutical quality control (QC) and analytical method validation (AMV). lgcstandards.comcleanchemlab.comclearsynth.comvwr.com It is used to identify and quantify the impurity in Moxifloxacin bulk drug and finished dosage forms. google.com The availability of this reference standard allows for the development and validation of analytical methods, stability studies, and impurity profiling, which are all critical components of Abbreviated New Drug Applications (ANDA) and commercial production. cleanchemlab.comclearsynth.com These reference standards are typically supplied with a comprehensive Certificate of Analysis (COA) and other analytical data to meet regulatory requirements.

Chromatographic Techniques for Impurity Profiling and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique used for the impurity profiling and purity assessment of Moxifloxacin, including the detection of N-Methyl Moxifloxacin. nih.gov Various HPLC methods have been developed and validated for this purpose. ijopp.orgidosi.org

A common approach is reversed-phase HPLC (RP-HPLC) with UV detection. ijopp.org For instance, one validated method utilizes a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and methanol (B129727), achieving good separation of Moxifloxacin from its degradation products. ijopp.org Another method employs a mobile phase of phosphate buffer and acetonitrile (B52724). eurasianjournals.com The retention time of N-Methyl Moxifloxacin (referred to as impurity F) is typically around 0.9 relative to the main Moxifloxacin peak. who.int

Gradient HPLC methods have also been shown to be effective in detecting several prominent impurities in Moxifloxacin synthesis, including N-Methyl Moxifloxacin. nih.gov In addition to HPLC, High-Performance Thin-Layer Chromatography (HPTLC) is another validated technique for the quantification and impurity detection of Moxifloxacin. For more specific and sensitive detection, mass spectrometry (MS) coupled with chromatographic techniques is employed, often using isotope-labeled internal standards like [2H3]-Moxifloxacin HCl.

Table 2: Chromatographic Methods for N-Methyl Moxifloxacin Analysis

| Technique | Column/Stationary Phase | Mobile Phase | Detection | Key Findings | Reference |

|---|---|---|---|---|---|

| RP-HPLC | Venosil XBP C18, 10 µm | Phosphate buffer and methanol (18:7 v/v) | UV at 293 nm | Retention time for Moxifloxacin was 9.99 min. | ijopp.org |

| RP-HPLC | Hypersil BDS C18, 5 µm | 0.01 M phosphate buffer (pH 6.0) and acetonitrile (50:50, v/v) | UV at 254 nm | Retention time for Moxifloxacin was 2.58 min. | eurasianjournals.com |

| RP-HPLC | ACE C18 | Methanol and a solution of tetrabutylammonium (B224687) hydrogen sulfate, potassium dihydrogen phosphate, and phosphoric acid | UV at 293 nm | Relative retention time of N-Methyl Moxifloxacin (Impurity F) is ~0.9. | who.int |

| HPTLC | Silica gel | Methanol:ammonia (9:1) | Densitometry | Validated for quantification and impurity detection. | |

| LC-MS | - | - | Mass Spectrometry | Used for structural confirmation, often with isotope-labeled internal standards. | nih.gov |

Structure Activity Relationship Sar Studies of N Methyl Moxifloxacin and Modified Fluoroquinolones

Investigation of N-Methylation's Influence on Fluoroquinolone Core Structure and Biological Potential

N-Methyl Moxifloxacin (B1663623) is a structural derivative of moxifloxacin where a methyl group is added to the nitrogen atom of the C-7 substituent. This modification, while seemingly minor, can significantly influence the molecule's physicochemical properties, including its solubility, stability, and ultimately, its biological activity. The bactericidal mechanism of fluoroquinolones, including derivatives like N-Methyl Moxifloxacin, involves the inhibition of bacterial enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are critical for DNA replication, repair, and transcription. The addition of the N-methyl group is thought to modify the compound's pharmacokinetic properties. However, there is a potential for this methylation to interfere with the molecule's binding to its enzymatic targets, which could lead to a reduction in antibacterial efficacy compared to the parent compound, moxifloxacin.

The C-7 position of the fluoroquinolone core is widely recognized as the most flexible site for introducing structural modifications to modulate antimicrobial activity. mdpi.com The nature of the substituent at this position profoundly influences the drug's potency, spectrum of activity (Gram-positive vs. Gram-negative), and target preference. mdpi.comnih.gov

The substituent at C-7 is believed to interact with the B subunit of the DNA-enzyme complex. mdpi.com Research has shown that bulky substituents at this position can be accommodated and may even enhance activity. mdpi.commdpi.com For instance, the bulky azabicyclic group at the C-7 position of moxifloxacin is credited with its high potency against Gram-positive bacteria when compared to the C-7 substituent in gatifloxacin (B573). nih.gov Furthermore, increased bulkiness at the C-7 position, as seen in moxifloxacin, appears to confer a degree of protection from bacterial efflux pumps, which can reduce the likelihood of resistance development. oup.com

The type of heterocyclic ring at C-7 is also a critical determinant of activity. Generally, a piperazine (B1678402) ring enhances potency against Gram-negative bacteria, while an aminopyrrolidine substituent improves activity against Gram-positive organisms. oup.comnih.gov Alkylation (e.g., adding a methyl group) of these heterocyclic rings can further enhance activity against Gram-positive bacteria. oup.comnih.gov

Table 1: Impact of C-7 Position Substituents on Fluoroquinolone Activity

| C-7 Substituent Type | General Impact on Activity | Example Compound(s) | Reference(s) |

| Piperazinyl Moiety | Enhances activity against Gram-negative bacteria. | Ciprofloxacin (B1669076), Norfloxacin | ekb.eg, nih.gov, oup.com |

| Pyrrolidinyl Ring | Enhances activity against Gram-positive bacteria. | Clinafloxacin | nih.gov, oup.com |

| Alkylated Heterocycle | Improves solubility and enhances Gram-positive activity. | Moxifloxacin, Gatifloxacin | nih.gov, oup.com |

| Bulky/Azabicyclic Group | Increases potency against Gram-positive bacteria and anaerobes; may reduce susceptibility to efflux pumps. | Moxifloxacin | nih.gov, oup.com |

To understand the specific role of N-methylation at the C-7 position, it is useful to compare it with methylation at other positions on the fluoroquinolone scaffold, such as the C-8 position. The C-8 position influences the molecule's steric configuration, which in turn affects its affinity for target enzymes. oup.com

Moxifloxacin itself is a C-8 methoxy (B1213986) quinolone. nih.gov A comparative study between moxifloxacin (C-8-OCH₃) and a structural analog, BAY y 3118 (which has a chlorine atom at C-8), demonstrated the profound impact of this substituent. nih.gov The C-8 methoxy group in moxifloxacin was found to significantly lower the propensity for the development of resistance in Staphylococcus aureus. nih.gov Spontaneous mutation frequencies were substantially lower for moxifloxacin compared to its C-8 chloro counterpart, suggesting the C-8 methoxy group is a key feature for preventing resistance. nih.gov Similarly, other research indicates that a methyl or methoxy group at C-8 enhances activity against Gram-positive cocci. oup.com

In silico studies involving an 8-methyl-moxifloxacin derivative have also been used to validate molecular docking procedures for designing new compounds against resistant DNA gyrase. conicet.gov.ar These comparisons highlight that while methylation at the C-8 position appears to be advantageous for enhancing Gram-positive activity and reducing resistance, methylation on the C-7 nitrogen (as in N-Methyl Moxifloxacin) primarily modifies physicochemical properties and its effect on antibacterial potency requires careful evaluation to ensure it does not negatively interfere with target binding. oup.comnih.gov

Table 2: Comparative Effects of Methylation at Different Positions of the Moxifloxacin Scaffold

| Analog | Position of Modification | Observed/Predicted Effect | Reference(s) |

| N-Methyl Moxifloxacin | Nitrogen on C-7 substituent | Modifies physicochemical properties (solubility, stability); may reduce antibacterial efficacy if target binding is hindered. | |

| Moxifloxacin (C8-Methoxy) | C-8 position (methoxy group) | Enhances Gram-positive activity; significantly lowers the propensity for resistance development. | nih.gov, oup.com |

| 8-Methyl-Moxifloxacin | C-8 position (methyl group) | Used in computational models for rational drug design; a methyl group at C-8 is known to enhance Gram-positive activity. | conicet.gov.ar, oup.com |

| BAY y 3118 (C8-Chloro) | C-8 position (chlorine atom) | Higher frequency of spontaneous resistance development compared to C-8 methoxy analog. | nih.gov |

Analysis of C-7 Position Substitutions and their Impact on Fluoroquinolone Activity

Rational Design Principles for Novel N-Methyl Moxifloxacin Derivatives

The rational design of new fluoroquinolone derivatives, including those based on the N-Methyl Moxifloxacin scaffold, leverages a deep understanding of the drug-target interactions at a molecular level. acs.org The primary goal is to create novel compounds with improved potency, a better resistance profile, or a modified spectrum of activity. This process relies heavily on structural biology and computational chemistry. nih.gov

A key principle is the use of crystallographic data, such as the structure of moxifloxacin bound to the S. aureus DNA gyrase-DNA complex (PDB: 5CDQ). nih.gov This 3D model reveals critical interactions:

Chelation: The β-keto acid moiety of the fluoroquinolone chelates a magnesium ion, which is anchored to key amino acid residues (like Serine and Glutamate/Aspartate) in the enzyme's active site. mdpi.comnih.gov

DNA Intercalation: The core ring system of the drug intercalates with the bacterial DNA at the site of cleavage. nih.gov

C-7 Substituent Interaction: The C-7 side chain occupies a pocket between the DNA and the GyrA/ParC subunit, an area that is relatively open, explaining why this position is versatile for substitutions. mdpi.comnih.gov

Using this structural information, scientists can employ in silico techniques like molecular docking and homology modeling to design and evaluate new derivatives before undertaking complex chemical synthesis. conicet.gov.ar For a hypothetical N-Methyl Moxifloxacin derivative, rational design might involve:

Modifying the N-Methyl Group: Replacing the methyl group with other small alkyl or functionalized groups to fine-tune solubility and steric interactions within the binding pocket.

Further Substitution on the C-7 Ring: Adding other substituents to the diazabicycle ring of N-Methyl Moxifloxacin to explore new interactions with the enzyme or DNA.

This structure-based design approach allows for the targeted creation of molecules with a higher probability of achieving the desired biological potential. conicet.gov.aracs.org

Exploration of Biological Activities in N Methyl Moxifloxacin Derivatives

Anti-proliferative and Anticancer Potentials of N-Methylated Fluoroquinolone Hybrids

The structural framework of fluoroquinolones, including moxifloxacin (B1663623), offers a versatile platform for the design of new anticancer agents. The anticancer properties of these compounds are often linked to their ability to inhibit human topoisomerase II, an enzyme crucial for DNA replication in cancer cells. toku-e.com N-methylation of the piperazine (B1678402) ring in fluoroquinolones is a key modification that can influence their interaction with DNA topoisomerases and enhance their selectivity for mammalian enzymes, thereby boosting their anticancer activity. nih.gov

In Vitro Cell Growth Inhibition Studies on Cancer Cell Lines

Derivatives of N-Methyl moxifloxacin have demonstrated significant cytotoxic activity against various cancer cell lines in laboratory studies. For instance, certain moxifloxacin-isatin hybrids have shown anticancer activity against liver (HepG2), breast (MCF-7, MCF-7/DOX), and prostate (DU-145, MDR DU-145) cancer cells. toku-e.com Similarly, novel moxifloxacin-fatty acid amides exhibited cytostatic or cytotoxic effects on colorectal and prostate cancer cell lines without being toxic to normal keratinocytes. toku-e.com

In a notable study, a series of moxifloxacin derivatives were synthesized and evaluated for their cytotoxic potential. One derivative, designated as (IIIf), emerged as the most potent among the moxifloxacin analogs in the NCI-60 Human Tumor Cell Line Screening Assay, with a mean GI50 of 1.78 µM. nih.gov Another derivative, (VIb), an ofloxacin (B1677185) analog, showed even greater potency with a mean GI50 of 1.45 µM and exhibited sub-micromolar activity against several cell lines, including breast cancer (MDA-MB-468, MCF-7), non-small cell lung cancer (HOP-92), and central nervous system cancer (SNB-19, U-251) cell lines. nih.gov

The following table summarizes the in vitro cell growth inhibition data for selected N-Methyl moxifloxacin derivatives:

| Derivative | Cancer Cell Line | GI50 (µM) |

| (IIIf) | Mean of NCI-60 panel | 1.78 |

| (VIb) | Mean of NCI-60 panel | 1.45 |

| MDA-MB-468 (Breast) | 0.41 | |

| MCF-7 (Breast) | 0.42 | |

| HOP-92 (NSCLC) | 0.50 | |

| SNB-19 (CNS) | 0.51 | |

| U-251 (CNS) | 0.61 |

Data sourced from a study on the design and synthesis of novel cytotoxic fluoroquinolone analogs. nih.gov

Mechanistic Insights into Apoptosis Induction by Derivatives

The anticancer activity of N-Methyl moxifloxacin derivatives is often mediated through the induction of apoptosis, or programmed cell death. nih.govresearchgate.net This process is frequently initiated by the inhibition of topoisomerase II, leading to DNA damage and subsequent cell cycle arrest. researchgate.net

Studies have shown that these derivatives can trigger the intrinsic apoptotic pathway. nih.gov For example, compounds (IIIf) and (VIb) were found to increase the ratio of Bax/Bcl-2, pro- and anti-apoptotic proteins respectively, and activate caspase-9. nih.gov A lesser activation of the extrinsic pathway via caspase-8 was also observed. nih.gov Furthermore, these derivatives were shown to arrest the cell cycle at different phases; compound (IIIf) caused an arrest at the G1/S phase, while (VIb) induced a G1 phase arrest in MCF-7 cells. nih.gov

Moxifloxacin itself has been observed to induce apoptosis through the mitochondrial-mediated intrinsic pathway, causing significant alterations in the mitochondrial membrane potential in breast cancer cells. nih.gov It has also been shown to cause cell cycle arrest in the S and G2/M phases. nih.gov

Design and Synthesis of Bis-Fluoroquinolone Oxadiazole Urea (B33335) Derivatives Featuring N-Methyl Moxifloxacin Scaffolds

A promising strategy in the development of novel anticancer agents involves the creation of "bis-fluoroquinolone" compounds, where two fluoroquinolone units are linked together. This approach has been applied to N-Methyl moxifloxacin, resulting in the design of bis-fluoroquinolone oxadiazole urea derivatives. encyclopedia.pubgoogle.com

These hybrid molecules are synthesized with the aim of enhancing antitumor activity and selectivity, while potentially reducing toxic side effects on normal cells. encyclopedia.pubnih.gov Patents have been filed for N-Methyl moxifloxacin-containing bis-fluoroquinolone oxadiazole urea derivatives intended for cancer treatment. encyclopedia.pubmdpi.com The synthesis of these complex molecules typically involves multi-step processes. nih.gov Similar bis-fluoroquinolone structures based on other fluoroquinolones like lomefloxacin, pefloxacin, and gatifloxacin (B573) have also been explored for their antitumor potential. encyclopedia.pub

Prodrug Strategies Incorporating N-Methyl Moxifloxacin Scaffolds

Prodrugs are inactive compounds that are converted into their active form within the body. This strategy can be employed to improve the physicochemical and pharmacokinetic properties of a drug, such as its solubility, absorption, and targeted delivery. mdpi.com

Design and Bioreductive Activation Mechanisms of N-Methylated Prodrugs

Prodrugs of N-Methyl moxifloxacin have been designed to be activated under specific biological conditions, such as the hypoxic (low oxygen) environment often found in solid tumors and within certain bacteria like Mycobacterium tuberculosis. researchgate.netbiorxiv.org This approach often involves the use of a nitroaromatic group that can be reduced by nitroreductase enzymes, which are overexpressed in hypoxic conditions. researchgate.netrhhz.net

The activation mechanism involves the enzymatic reduction of the nitro group to a hydroxylamine (B1172632) intermediate. researchgate.net This intermediate then undergoes self-immolation, leading to the cleavage of the protective group and the release of the active moxifloxacin drug. researchgate.net Researchers have developed and studied a series of nitroheteroaryl moxifloxacin prodrugs, optimizing factors like reduction potential and the rate of drug release. biorxiv.org A 2-nitro-N-methyl-imidazolyl group has been identified as a particularly effective trigger for this bioreductive activation. researchgate.net

Assessment of Intracellular Accumulation and Enhanced Efficacy (e.g., against Mycobacterium tuberculosis)

A key advantage of the prodrug strategy is the potential for enhanced intracellular accumulation of the active drug. researchgate.netbiorxiv.org This is particularly relevant for treating intracellular pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Non-replicating, or persistent, Mtb can develop phenotypic drug resistance, partly due to a thickened cell wall that reduces drug uptake. researchgate.net

Studies have shown that moxifloxacin prodrugs can lead to higher intracellular concentrations of moxifloxacin compared to administering the drug alone. researchgate.netbiorxiv.org This increased accumulation can overcome the reduced permeability of non-replicating Mtb, leading to enhanced efficacy. biorxiv.org A lead 2-nitrothiazole-derivative prodrug was found to be rapidly and almost completely converted to moxifloxacin in the presence of nitroreductase. biorxiv.org This prodrug demonstrated significantly higher lethality against non-replicating Mtb compared to moxifloxacin, while maintaining similar potency against replicating bacteria. biorxiv.org This "arm-to-disarm" approach, where a drug is armed with a chemical group to improve its delivery and accumulation, represents a promising therapeutic paradigm to combat phenotypic antimicrobial resistance. researchgate.net

Addressing Challenges in Prodrug Development, including Solubility and Cellular Uptake

The development of prodrugs for existing active pharmaceutical ingredients is a strategic approach to overcome suboptimal pharmacokinetic properties, including poor solubility and inefficient cellular permeability. nih.gov An ideal prodrug must possess adequate aqueous solubility, stability, and the ability to permeate cellular membranes to reach its target, where it is then converted into its active form. nih.gov The development process for these compounds is often more complex and less predictable than for conventional drugs. nih.gov In the context of N-Methyl Moxifloxacin and related derivatives, researchers have encountered and worked to address significant challenges, particularly concerning solubility and cellular uptake.

The modification of moxifloxacin, such as the addition of a methyl group to create N-Methyl Moxifloxacin, inherently alters its physicochemical and pharmacological properties. The introduction of an N-methyl group can increase the molecule's lipophilicity, which is often expected to result in lower aqueous solubility. This challenge was highlighted in studies involving moxifloxacin prodrugs. For instance, a prodrug candidate designated "N-moxi" was developed, but it ultimately failed in bacterial uptake assays specifically because of solubility issues. nih.gov The compound precipitated during the experimental process, which prevented the collection of uptake data. whiterose.ac.uk

This insolubility presents a primary barrier, as a drug must remain in solution to effectively cross biological membranes and be taken up by cells. Research has shown that even related prodrugs face uptake challenges. A different moxifloxacin prodrug, "C-moxi," was successfully evaluated for bacterial uptake, but the uptake was poor, with only 16% of the compound being internalized by E. coli after incubation at a 10 μM concentration. whiterose.ac.uk Both "N-moxi" and "C-moxi" were found to be approximately 300 times less active as antibacterials than the parent moxifloxacin, which is a desirable characteristic for a prodrug, ensuring minimal activity until it is activated. whiterose.ac.uk

Another advanced approach focuses on targeted delivery and controlled activation to manage cellular uptake and reduce off-target effects. Lectin-targeted prodrugs of fluoroquinolones have been designed to specifically bind to pathogens like P. aeruginosa. acs.org These prodrugs demonstrated a remarkable 100-fold reduction in cellular uptake in human alveolar (A549) cells compared to the parent quinolone, which suggests a lower risk of systemic dissemination and associated side effects. acs.org Similarly, another study developed a palladium (Pd)-labile moxifloxacin prodrug, "Moxi-Pro 1," designed to remain inactive until it comes into contact with a catalyst-loaded surface, such as a medical implant. rsc.org This system effectively prevents the formation of Staphylococcus aureus biofilms on coated surfaces by releasing the active antibiotic only at the target site. rsc.org The prodrug itself showed significantly reduced potency against both planktonic bacteria and biofilms compared to moxifloxacin, confirming its inactive state prior to activation. rsc.org

These research findings illustrate the critical interplay between solubility and cellular uptake in the development of N-Methyl Moxifloxacin derivatives and other related prodrugs. While challenges exist, innovative formulation and chemical modification strategies continue to provide pathways to enhance the therapeutic potential of these compounds.

Research Findings on Moxifloxacin Prodrugs

The following tables summarize key data from research into various moxifloxacin prodrugs, highlighting their activity and the challenges related to their development.

Table 1: Antibacterial Activity and Uptake of Moxifloxacin Prodrugs

This table presents the minimum inhibitory concentration (MIC) and bacterial uptake results for the moxifloxacin prodrugs N-moxi and C-moxi compared to the parent drug.

| Compound | MIC against E. coli | Bacterial Uptake Outcome |

| Moxifloxacin | ~300 nM nih.gov | Not Applicable (Active Drug) |

| N-moxi | ~100 µM nih.gov | Failed due to solubility issues/precipitation nih.govwhiterose.ac.uk |

| C-moxi | ~100 µM nih.gov | Poor but measurable (16% uptake) whiterose.ac.uk |

Table 2: Activity of a Surface-Activated Moxifloxacin Prodrug

This table shows the antibacterial and anti-biofilm potency of a palladium-labile prodrug, Moxi-Pro 1, compared to moxifloxacin against S. aureus.

| Compound | Minimal Inhibitory Concentration (MIC) | Minimal Biofilm Inhibitory Concentration (MBIC) |

| Moxifloxacin | 0.03 µg/mL rsc.org | 2 µg/mL rsc.org |

| Moxi-Pro 1 | >2 µg/mL rsc.org | >128 µg/mL rsc.org |

Table 3: Drug Release from Macromolecular Moxifloxacin Prodrugs

This table details the percentage of moxifloxacin released from hydroxypropylcellulose (B1664869) (HPC) and hydroxyethylcellulose (HEC) conjugates after 6 hours at different pH levels, simulating conditions in the gastrointestinal tract.

| Prodrug Conjugate | % Moxifloxacin Release at pH 1.2 | % Moxifloxacin Release at pH 7.4 |

| HPC-Moxifloxacin | 15% researchgate.net | 49% researchgate.net |

| HEC-Moxifloxacin | 15% researchgate.net | 39% researchgate.net |

Computational Chemistry and Molecular Modeling of N Methyl Moxifloxacin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. irispublishers.com In the context of N-Methyl Moxifloxacin (B1663623), docking simulations are essential for predicting its binding affinity and interaction patterns with its primary bacterial target, DNA gyrase.

Research on fluoroquinolone analogs has extensively utilized molecular docking to elucidate binding mechanisms. For instance, studies on moxifloxacin derivatives targeting the DNA gyrase of Porphyromonas gingivalis and Mycobacterium tuberculosis have provided a framework for understanding these interactions. conicet.gov.ar In a process known as re-docking, an 8-methyl-moxifloxacin derivative was used to validate the binding site within the Mycobacterium tuberculosis DNA gyrase complex (PDB code: 5BTN), achieving a strong binding-free energy of -11.0 kcal/mol, which confirms the validity of the computational model. conicet.gov.ar

Docking studies reveal that the quinolone core typically orients towards the interior of the protein. conicet.gov.ar Key interactions often involve hydrogen bonds and van der Waals forces. For moxifloxacin, docking simulations against its target have shown that the diazabicyclo group inserts into a hydrophobic pocket of the binding site. rsc.org In studies of related fluoroquinolones targeting mutant DNA GyrA, specific hydrogen bond interactions with residues like Asn87 were found to be critical for effective binding and overcoming resistance. rsc.org The addition of a methyl group at the N-1 position, as in N-Methyl Moxifloxacin, can influence these interactions by altering the steric and electronic properties of the molecule, potentially affecting the binding energy and the stability of the complex.

| Compound | Target Protein (Organism) | PDB Code | Binding Free Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| 8-methyl-Moxifloxacin | DNA gyrase (M. tuberculosis) | 5BTN | -11.0 | Not specified |

| Moxifloxacin | DNA gyrase-DNA complex (M. tuberculosis) | Not specified | -50.5 (MMGBSA) | Arg128, Met127, Asp94 |

| Fluoroquinolone Analog (FQ-147) | Mutant DNA GyrA (E. coli) | Not specified | -22.69 | Asn87 |

Quantitative Structure-Activity Relationship (QSAR) Analysis of N-Methylated Fluoroquinolone Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. acs.org For fluoroquinolones, QSAR studies are instrumental in identifying the key molecular descriptors that govern their antibacterial potency. researchgate.net These studies help in predicting the activity of new analogs, including N-methylated derivatives. acs.org

QSAR analyses performed on diverse sets of fluoroquinolones have consistently highlighted the importance of substituents at the N-1 and C-7 positions. nih.gov The development of a predictive QSAR model often involves calculating various molecular descriptors (e.g., electronic, thermodynamic, topographical) and correlating them with experimental activity. cabidigitallibrary.org For example, a QSAR study on ciprofloxacin (B1669076) analogs used a neural network approach to build a model with an accuracy of 83%, based on five specific descriptors. acs.org

In one 2D-QSAR analysis of fluoroquinolones, the presence of methantriyl (>CH-) groups was found to be directly proportional to the activity against certain antibodies, a finding relevant to N-methylated analogs. nih.gov Another QSAR study focusing on anti-tubercular agents developed a model with high predictive ability (R² = 0.9521), which could be used to screen new compounds. researchgate.net The modification at the N-1 position, such as the introduction of a methyl group, directly impacts several descriptors used in these models, including molecular volume, electronegativity, and steric parameters. cabidigitallibrary.org By analyzing these changes, QSAR models can predict whether N-methylation is likely to enhance or diminish the antibacterial activity of moxifloxacin.

| QSAR Model Type | Target/Activity | Number of Compounds | R² (Coefficient of Determination) | q² (Cross-validated R²) | pred_r² (Predictive R²) |

|---|---|---|---|---|---|

| 2D-QSAR (MLR) | Cross-reactivity (Anti-CIP antibody) | 19 (training set) | 0.803 | 0.613 | 0.944 |

| 3D-QSAR (Atom-based) | Anti-tubercular activity | 58 | 0.9521 | 0.8589 | Not Reported |

| QSAR (Neural Network) | DNA gyrase inhibition | 271 | Not Reported | Not Reported | Accuracy: 83% |

Conformational Analysis and Molecular Dynamics Studies to Elucidate Structural-Activity Correlations

Conformational analysis and molecular dynamics (MD) simulations provide a dynamic picture of how a molecule like N-Methyl Moxifloxacin behaves over time in a biological environment. researchgate.net These methods are crucial for understanding the flexibility of the molecule and the stability of its interactions with a target protein, which are key determinants of its activity. rsc.org

MD simulations on moxifloxacin complexed with its targets have revealed important details about its binding stability. A 500ns MD simulation of moxifloxacin with the mycobacterial DNA-gyrase complex showed that initial hydrogen bond and salt bridge networks were maintained for a significant duration, indicating a stable binding mode. fortunejournals.com The stability of such complexes can be quantified by calculating the root mean square deviation (RMSD), with values not exceeding 2.5 Å over the simulation time suggesting a stable complex. researchgate.net

Furthermore, MD simulations can reveal conformational changes in both the ligand and the protein upon binding. rsc.org For instance, studies on the interaction of moxifloxacin with human serum albumin showed that binding induced an increase in the α-helix content of the protein. rsc.org The conformational flexibility of the fluoroquinolone side chains, influenced by modifications like N-methylation, can be critical. MD studies on precursors of fluoroquinolone drugs have shown that intramolecular hydrogen bonds are responsible for the energetic preference of certain conformers. researchgate.net By simulating the behavior of N-Methyl Moxifloxacin, researchers can assess how the methyl group affects the molecule's conformational preferences and the dynamics of its interaction with DNA gyrase, thereby elucidating the structural basis for its activity.

| System Studied | Simulation Length | Key Findings | Methodology/Metric |

|---|---|---|---|

| Moxifloxacin-DNA-Gyrase Complex | 500 ns | Stable intermolecular interactions maintained over time. | Trajectory analysis, H-bond network analysis. |

| Moxifloxacin-HSA Complex | Not specified | Stable binding to Site I; induced conformational changes in HSA. | RMSD, fluorescence spectroscopy. |

| Chalcone-DprE1 Complex | 200 ns | Complex remained conformationally stable. | Average RMSD did not exceed 2.5 Å. |

Mechanistic Investigations into Antimicrobial Resistance and Efflux Pump Modulation

Interaction of N-Methyl Moxifloxacin (B1663623) and its Analogs with Bacterial Efflux Pumps

The emergence of bacterial resistance to potent antibiotics like fluoroquinolones is a significant challenge in clinical medicine. One of the primary mechanisms of this resistance is the active extrusion of drug molecules from the bacterial cell, a process mediated by efflux pumps. Multidrug transporters such as NorC and MepA, particularly in Gram-positive bacteria like Staphylococcus aureus, are key players in this process. nih.govnih.gov Understanding how structural modifications to an antibiotic, such as N-methylation, affect its interaction with these pumps is crucial for developing strategies to overcome resistance.

Multidrug efflux pumps are membrane proteins that recognize and expel a wide array of structurally diverse compounds, preventing them from reaching their intracellular targets. jabonline.in The parent compound, moxifloxacin, is a known substrate for several of these pumps.

NorC: This efflux pump, belonging to the Major Facilitator Superfamily (MFS), is known to confer resistance to both hydrophilic and hydrophobic fluoroquinolones. benthamopen.com Studies have specifically identified moxifloxacin as a substrate for the NorC pump in S. aureus. nih.govmdpi.com Overexpression of norC is associated with low-level resistance to moxifloxacin. benthamopen.com

MepA: As a member of the Multidrug and Toxin Extrusion (MATE) family of transporters, MepA also has a broad substrate profile that includes several fluoroquinolones. aimspress.com Moxifloxacin has been identified as a substrate for the MepA pump, contributing to reduced susceptibility in S. aureus. aimspress.com

While the interaction of moxifloxacin with these transporters is established, specific research detailing the direct recognition and transport of N-Methyl Moxifloxacin by NorC or MepA is not extensively documented in the current scientific literature. N-Methyl Moxifloxacin has been identified as a significant impurity found during the synthesis of moxifloxacin hydrochloride, prompting interest in its properties. google.com However, its characterization as an efflux pump substrate remains an area requiring further investigation. The addition of a methyl group to the nitrogen on the diazabicyclononane side chain of moxifloxacin alters the compound's steric and electronic properties, which could theoretically impact its recognition and binding by the substrate-binding pockets of efflux transporters.

| Efflux Pump | Family | Known Fluoroquinolone Substrates (including Moxifloxacin) |

| NorC | MFS | Ciprofloxacin (B1669076), Moxifloxacin, Garenoxacin, Sparfloxacin nih.govbenthamopen.com |

| MepA | MATE | Norfloxacin, Ciprofloxacin, Moxifloxacin aimspress.com |

The development of efflux pump inhibitors (EPIs) is a promising strategy to restore the efficacy of antibiotics that are otherwise expelled by these pumps. jabonline.in An effective EPI would block the transporter, leading to an increased intracellular concentration of the antibiotic.

Currently, there is a lack of specific studies investigating whether the N-methylation of moxifloxacin confers any efflux pump inhibitory or modulatory activity. Research into EPIs has largely focused on other classes of molecules, such as the dipeptide amide phenylalanine-arginine β-naphthylamide (PAβN) and the arylpiperazine derivative 1-(1-naphthylmethyl)-piperazine (NMP), which have been shown to potentiate the activity of fluoroquinolones against resistant bacteria. frontiersin.orgnih.gov

The potential for N-Methyl Moxifloxacin to act as an inhibitor would depend on its ability to bind to the efflux pump with high affinity without being transported, thereby competitively blocking the binding of the parent drug. Conversely, if it is a transport substrate, it could potentially modulate pump activity by competing with other substrates. Without direct experimental data, the role of N-Methyl Moxifloxacin as either an inhibitor or modulator of pumps like NorC and MepA remains speculative.

Substrate Recognition and Transport by Multidrug Efflux Transporters (e.g., NorC, MepA)

Role of N-Methylation in Altering Drug-Target Engagement within Bacterial Systems

The bactericidal action of fluoroquinolones, including moxifloxacin, stems from the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.gov These enzymes are critical for DNA replication, repair, and transcription. By stabilizing the enzyme-DNA cleavage complex, fluoroquinolones introduce lethal double-strand breaks into the bacterial chromosome. nih.govresearchgate.net

The modification of a drug's structure can significantly alter its interaction with these targets. For N-Methyl Moxifloxacin, it is presumed that the mechanism of action remains the inhibition of DNA gyrase and topoisomerase IV. However, the addition of a methyl group to the C-7 side chain is hypothesized to have important consequences for drug-target engagement. It has been suggested that the antibacterial efficacy of N-Methyl Moxifloxacin is likely reduced if the methylation interferes with the critical binding interactions within the enzyme-DNA complex. As of now, clinical data to confirm this hypothesis are not available.

| Compound | Presumed Target(s) | Reported/Hypothesized Effect of Methylation on Target Engagement |

| Moxifloxacin | DNA Gyrase, Topoisomerase IV | Parent compound with established binding and inhibitory activity. nih.govnih.gov |

| N-Methyl Moxifloxacin | DNA Gyrase, Topoisomerase IV | Antibacterial efficacy is likely reduced due to interference with target binding. |

| 8-Methyl-Moxifloxacin | DNA Gyrase, Topoisomerase IV | Enhanced activity against both wild-type and resistant M. tuberculosis gyrase. nih.gov |

Q & A

Q. What analytical methods are validated for quantifying N-Methyl Moxifloxacin in pharmaceutical formulations and biological samples?

- Methodological Answer : Spectrofluorimetry and micellar liquid chromatography (HPLC) are widely validated. The spectrofluorimetric method uses Ce(IV) in acidic medium to generate fluorescent Ce(III)-moxifloxacin complexes, enabling quantification at 295 nm without sample pre-treatment . For HPLC, micellar methods with sodium dodecyl sulfate (SDS) and eco-friendly solvents (e.g., isopropanol) achieve separation of degradation products and related compounds under optimized conditions (pH 3.5, 60°C) . Both methods meet ICH guidelines for precision (RSD <2%) and accuracy (recovery 98–102%) .

Q. How are method validation parameters (e.g., specificity, linearity) assessed for N-Methyl Moxifloxacin assays?

- Methodological Answer : Validation follows a multi-step approach:

- Specificity : Forced degradation studies (acid/alkali hydrolysis, oxidation) confirm no interference from degradation products .

- Linearity : Calibration curves (e.g., 0.1–10 µg/mL for spectrofluorimetry) are evaluated via correlation coefficients (R² >0.999) .

- Robustness : Experimental design (e.g., central composite design) tests variables like pH, temperature, and flow rate to ensure method stability .

Q. What strategies detect and quantify degradation products of N-Methyl Moxifloxacin?

- Methodological Answer : Stability-indicating HPLC methods with photodiode array (PDA) detectors are preferred. For example, a C18 column with a micellar mobile phase (0.15 M SDS, 7.5% isopropanol) resolves moxifloxacin from its oxidative and hydrolytic degradation products. Peak purity analysis and mass spectrometry (MS) confirm identity .

Advanced Research Questions

Q. How can experimental design (DoE) optimize N-Methyl Moxifloxacin formulations, such as in situ gels?

- Methodological Answer : A simplex lattice design evaluates polymer combinations (e.g., gellan gum, sodium alginate, HPMC) to optimize gel strength, viscosity, and drug release. For example, response surface models correlate polymer ratios with dependent variables (e.g., 10-hour drug release, Q10) to identify optimal formulations .

Q. How should researchers address contradictions in preclinical data, such as variability in QTc interval measurements?

- Methodological Answer : Use concentration-QTc modeling to distinguish drug effects from noise. In moxifloxacin studies, a semi-automated ECG analysis with baseline correction reduces variability. A positive slope (0.005 msec/ng/mL) confirms concentration-dependent QTc prolongation, while placebo-adjusted ∆∆QTcI values (90% CI: 9.3–13.1 msec) validate assay sensitivity . Conflicting results require re-evaluating confounding variables (e.g., electrolyte imbalances) via multivariate regression .

Q. What guidelines ensure reproducibility in preclinical studies of N-Methyl Moxifloxacin?

- Methodological Answer : Adhere to NIH preclinical checklists, including detailed reporting of animal models (e.g., delta7 mice), dosing regimens (e.g., 75 mg/kg subcutaneous), and behavioral endpoints (e.g., hindlimb suspension tests). Transparent statistical methods (e.g., mixed-effects models with Geisser-Greenhouse correction) and raw data sharing are mandatory .

Q. How do molecular interactions between N-Methyl Moxifloxacin and apoptosis-regulating proteins (e.g., Mcl-1) influence study outcomes?

- Methodological Answer : Western blotting and annexin V assays quantify protein expression and apoptosis rates. For instance, moxifloxacin reduces Mcl-1 levels in MDA-MB-231 cells by 40% after 12 hours, correlating with increased caspase-3 activity (p<0.005). Dose-response curves and siRNA knockdowns validate target specificity .

Q. What advanced spectroscopic techniques characterize N-Methyl Moxifloxacin’s structural properties?

Q. How can researchers mitigate bias in concentration-QTc analysis for cardiotoxicity studies?

- Methodological Answer : Implement blinded ECG analysis and placebo-controlled crossover designs. For moxifloxacin, use a pre-specified linear mixed-effects model with time-matched baseline adjustments. Sensitivity analyses (e.g., outlier exclusion) ensure robustness .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。